molecular formula C14H15BrN6O3S2 B14928962 4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B14928962
M. Wt: 459.3 g/mol
InChI Key: RQLOTWANJWUUGK-UHFFFAOYSA-N
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Description

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a combination of thienyl, sulfonyl, pyrazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these steps include bromine, sulfuryl chloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the pyrazolylmethyl group, which may affect its biological activity.

    4-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Substitution of bromine with chlorine may alter its reactivity and interactions with molecular targets.

Uniqueness

The presence of both thienyl and pyrazole rings, along with the sulfonyl and carboxamide groups, makes 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE unique

Properties

Molecular Formula

C14H15BrN6O3S2

Molecular Weight

459.3 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)sulfonylamino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN6O3S2/c1-20-8-9(6-17-20)5-16-14(22)13-10(7-18-21(13)2)19-26(23,24)12-4-3-11(15)25-12/h3-4,6-8,19H,5H2,1-2H3,(H,16,22)

InChI Key

RQLOTWANJWUUGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)NS(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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